Ethyl 5-bromo-2-morpholinobenzoate
Description
The morpholino substituent, a six-membered ring containing one nitrogen and one oxygen atom, distinguishes it from simpler analogs with methoxy, chloro, or methyl groups. This compound is part of a broader class of halogenated benzoates synthesized for applications in pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
ethyl 5-bromo-2-morpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(16)11-9-10(14)3-4-12(11)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEYPOSCPRMPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661124 | |
| Record name | Ethyl 5-bromo-2-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-81-9 | |
| Record name | Ethyl 5-bromo-2-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-morpholinobenzoate typically involves the bromination of 2-morpholinobenzoic acid followed by esterification. One common method includes the following steps:
Bromination: 2-morpholinobenzoic acid is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Esterification: The brominated product is then reacted with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-morpholinobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include various oxidized forms of the compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Scientific Research Applications
Ethyl 5-bromo-2-morpholinobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-morpholinobenzoate involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Substituent Profiles of this compound and Selected Analogs
| Compound Name | Substituent at Position 2 | Halogen at Position 5 | Notable Features |
|---|---|---|---|
| This compound | Morpholino | Bromo | Polar, hydrogen-bonding capability |
| Ethyl 5-bromo-2-methoxybenzoate (Compound 8) | Methoxy (-OCH₃) | Bromo | Smaller, electron-donating group |
| Ethyl 5-bromo-2-chlorobenzoate (Compound 4) | Chloro (-Cl) | Bromo | Electron-withdrawing, sterically compact |
| Ethyl 5-iodo-2-morpholinobenzoate (Compound 29) | Morpholino | Iodo | Larger halogen, increased polarizability |
Impact of Substituent at Position 2
- Morpholino Group: The morpholino ring enhances polarity and water solubility compared to non-polar groups like methyl or ethyl.
- Methoxy Group: Smaller and less polar than morpholino, methoxy may reduce solubility but increase lipophilicity, favoring membrane permeability in biological systems.
- Chloro Group : As an electron-withdrawing substituent, chloro could activate or deactivate the aromatic ring toward electrophilic substitution, altering synthetic reactivity .
Halogen Effects at Position 5
- Bromo vs. Iodo : Bromine (atomic radius: 1.14 Å) is smaller and less polarizable than iodine (1.39 Å). Iodo-substituted analogs (e.g., Compound 29) may exhibit stronger van der Waals interactions in protein binding but could also pose stability challenges due to weaker C-I bonds compared to C-Br .
Methodological Considerations for Comparative Studies
Crystallographic tools like the SHELX software suite () are critical for resolving structural differences among analogs. For example:
- SHELXL enables precise refinement of bond lengths and angles, revealing how substituents like morpholino influence molecular conformation.
Biological Activity
Ethyl 5-bromo-2-morpholinobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structure, which includes a bromine atom and a morpholine ring. These features contribute to its reactivity and interaction with biological targets. The compound's molecular formula is C12H14BrN2O3, and it has a molecular weight of 303.15 g/mol.
The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to inhibition of critical biological pathways. Research indicates that it may affect cellular signaling processes, although detailed studies are still required to fully elucidate these mechanisms .
Biological Activities
1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
2. Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies. The exact pathways through which it exerts these effects are under investigation, with preliminary results indicating involvement in cell cycle regulation and apoptosis signaling .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant potential as an antimicrobial agent . Further investigations are needed to explore its efficacy in vivo.
Case Study: Anticancer Activity
A separate study evaluated the compound's effects on human breast cancer cells (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. Mechanistic studies revealed activation of caspase pathways associated with apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
